1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted with a 3-chlorophenyl group and a 2-oxo-2-phenylethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential enzymes in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cdks . These inhibitors can prevent the phosphorylation of key components for cell proliferation, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Related compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit cdks . This inhibition can disrupt cell cycle progression, leading to the arrest of cell growth and induction of apoptosis .
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
Related compounds have been reported to inhibit cdks , which can disrupt cell cycle progression, leading to the arrest of cell growth and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment .
Cellular Effects
This compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one involves binding to the active site of CDK2, thereby inhibiting its activity . Molecular docking simulations have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
While specific temporal effects of 1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one have not been reported, it’s worth noting that the compound’s effects on cell cycle progression and apoptosis induction suggest potential time-dependent effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on CDK2, it may be involved in pathways related to cell cycle regulation .
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with urea or thiourea under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases, transition metals), and controlled temperatures (e.g., reflux, room temperature). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and can be used in the development of new materials with unique properties.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for further pharmacological studies.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a similar structure but with a different position of the chlorine substituent on the phenyl ring, which may affect its chemical and biological properties.
1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-thione: This compound has a sulfur atom replacing the oxygen in the pyrazolo[3,4-d]pyrimidin-4-one core, which can influence its reactivity and interactions with biological targets.
1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-14-7-4-8-15(9-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-5-2-1-3-6-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKCQAOOKAINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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